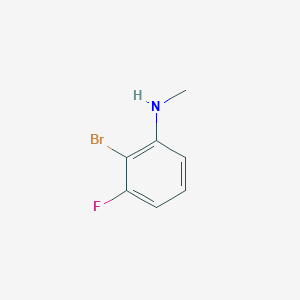

2-bromo-3-fluoro-N-methylaniline

Descripción

Propiedades

Fórmula molecular |

C7H7BrFN |

|---|---|

Peso molecular |

204.04 g/mol |

Nombre IUPAC |

2-bromo-3-fluoro-N-methylaniline |

InChI |

InChI=1S/C7H7BrFN/c1-10-6-4-2-3-5(9)7(6)8/h2-4,10H,1H3 |

Clave InChI |

PNBPMCGVECDILL-UHFFFAOYSA-N |

SMILES canónico |

CNC1=C(C(=CC=C1)F)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-3-fluoro-N-methylaniline can be synthesized through several methods. One common approach involves the reduction of 2-bromoformylanilide. This method typically requires the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods

In an industrial setting, the synthesis of 2-Bromo-3-fluoro-N-methylaniline may involve multi-step processes that include halogenation, nitration, and reduction reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-3-fluoro-N-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex organic molecules with extended aromatic systems .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Bromo-3-fluoro-N-methylaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects, particularly in the development of drugs targeting specific biological pathways.

- Anticancer Agents : Research has indicated that compounds derived from 2-bromo-3-fluoro-N-methylaniline exhibit anticancer properties. For instance, its derivatives have been synthesized and evaluated for their efficacy against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Studies suggest that certain derivatives of 2-bromo-3-fluoro-N-methylaniline demonstrate effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics.

Organic Synthesis

In organic chemistry, 2-bromo-3-fluoro-N-methylaniline is utilized as a building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including:

- Suzuki Coupling Reactions : This compound can be employed in Suzuki coupling reactions to form biaryl compounds. The presence of bromine makes it an excellent electrophile, facilitating cross-coupling with boronic acids under palladium catalysis conditions. This reaction is significant for synthesizing compounds used in agrochemicals and pharmaceuticals.

- N-Arylation Reactions : The compound can undergo N-arylation to produce substituted anilines. This transformation is valuable in synthesizing compounds with diverse biological activities.

Material Science

2-Bromo-3-fluoro-N-methylaniline finds applications beyond pharmaceuticals and organic synthesis; it is also relevant in material science:

- Dyes and Pigments : The compound can be used as a precursor in the synthesis of dyes and pigments due to its aromatic nature and the presence of halogen substituents that enhance color properties.

- Polymer Chemistry : It can be incorporated into polymer matrices to modify their properties. The introduction of fluorinated groups can impart unique characteristics such as increased hydrophobicity and thermal stability.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 2-bromo-3-fluoro-N-methylaniline exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis, highlighting the potential of this compound in anticancer drug development .

Case Study 2: Antimicrobial Efficacy

Another research article reported the synthesis of several derivatives based on 2-bromo-3-fluoro-N-methylaniline, which were tested against multi-drug resistant bacterial strains. Results indicated that some derivatives showed potent antimicrobial activity, suggesting their potential use as new antibiotic agents .

Mecanismo De Acción

The mechanism of action of 2-Bromo-3-fluoro-N-methylaniline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. These interactions can lead to the formation of stable complexes or the activation/inhibition of specific biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents on the aromatic ring critically determine the compound’s properties. Key comparisons include:

3-Bromo-2-methylaniline (C₇H₈BrN)

- Structure : Bromine at position 3, methyl at position 2, and an unsubstituted NH₂ group.

- Molecular Weight : 186.04 g/mol .

- Reactivity : The NH₂ group participates in hydrogen bonding (e.g., forming centrosymmetric dimers via N–H⋯O interactions, as in ). Bromine’s electron-withdrawing effect deactivates the ring, directing electrophiles to meta/para positions.

- Applications : Used as a precursor for amide synthesis (e.g., ’s N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide).

3-Bromo-4-methylaniline (C₇H₈BrN)

- Structure : Bromine at position 3, methyl at position 4.

- Molecular Weight : 186.04 g/mol.

- Physical Properties : Melting point = 27–30°C .

- Commercial Availability : Higher cost (5 g = JPY 5,400) compared to 3-bromo-2-methylaniline (25 g = JPY 14,000), likely due to synthetic complexity .

2-Bromo-N-(2,3,3,3-tetrafluoro-2-(2-iodophenoxy)propyl)aniline (C₁₅H₁₀BrF₄INO)

Impact of N-Methylation

The N-methyl group in 2-bromo-3-fluoro-N-methylaniline introduces steric hindrance and reduces hydrogen-bonding capacity compared to NH₂-containing analogs:

Halogen Effects: Bromine vs. Fluorine

- Bromine : Larger atomic size increases steric hindrance and polarizability, enhancing participation in Suzuki couplings or Ullmann reactions .

- Fluorine : Strong electron-withdrawing effect stabilizes adjacent positive charges, making the compound resistant to electrophilic attack but reactive in nucleophilic aromatic substitution.

Crystallographic and Conformational Analysis

- Planarity : In N-(3-bromo-2-methylphenyl)amide derivatives (), the dihedral angle between aromatic rings is 8.38° , indicating near-planar conformation due to π-conjugation . For 2-bromo-3-fluoro-N-methylaniline, steric clashes between Br and F may slightly distort planarity.

- Crystal Packing : Methyl and halogen substituents influence packing efficiency. For example, 3-bromo-4-methylaniline’s lower melting point (27–30°C) vs. higher-melting nitro derivatives (e.g., 3-bromo-5-fluoro-N-methyl-2-nitroaniline in ) reflects weaker intermolecular forces .

Data Tables

Table 1: Physical and Structural Comparison

Actividad Biológica

2-Bromo-3-fluoro-N-methylaniline is an aromatic amine that has gained interest in medicinal chemistry due to its potential biological activities. This compound features a bromine and fluorine substituent on the aromatic ring, which can significantly influence its reactivity and biological interactions. Understanding the biological activity of such compounds is crucial for their application in drug development and therapeutic interventions.

The molecular formula of 2-bromo-3-fluoro-N-methylaniline is with a molecular weight of approximately 201.04 g/mol. The structure includes a methylaniline core, with bromine and fluorine substituents positioned at the 2 and 3 positions, respectively.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇BrF |

| Molecular Weight | 201.04 g/mol |

| IUPAC Name | 2-bromo-3-fluoro-N-methylaniline |

| InChI Key | XXXXXX |

Mechanisms of Biological Activity

The biological activity of 2-bromo-3-fluoro-N-methylaniline can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance lipophilicity and modify electronic properties, which may improve binding affinity to target sites.

Potential Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Antimicrobial Activity: Similar compounds have shown antibacterial properties, suggesting that this compound may also exhibit such effects.

Research Findings

Several studies have explored the biological implications of similar compounds:

- Antimicrobial Activity: Research indicates that halogenated anilines often display significant antibacterial properties. For instance, studies on related compounds have shown effective inhibition against various bacterial strains, suggesting a potential application for 2-bromo-3-fluoro-N-methylaniline in treating infections .

- Anticancer Properties: Compounds with similar structures have been evaluated for anticancer activity. For example, derivatives of brominated anilines have demonstrated cytotoxic effects on cancer cell lines through mechanisms involving apoptosis .

- Neuropharmacological Effects: Some studies suggest that halogenated anilines can affect neurotransmitter systems, which may lead to anxiolytic or antidepressant effects .

Case Studies

Case Study 1: Antibacterial Activity

A study conducted on various substituted anilines showed that compounds with both bromine and fluorine exhibited enhanced antibacterial activity against Gram-positive bacteria. Specifically, 2-bromo-3-fluoro derivatives were found to inhibit bacterial growth effectively at low concentrations.

Case Study 2: Anticancer Evaluation

In vitro studies assessing the cytotoxicity of halogenated anilines revealed that certain derivatives induced apoptosis in human cancer cell lines. The mechanism was linked to the generation of reactive oxygen species (ROS) and subsequent activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-3-fluoro-N-methylaniline, and how do reaction conditions influence yield?

- Methodological Answer :

- Bromination/Fluorination Sequence : Start with N-methylaniline derivatives. Introduce fluorine via electrophilic substitution using HF or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Subsequent bromination at the ortho position can be achieved using NBS (N-bromosuccinimide) in DMF at 0–5°C to minimize side reactions .

- Catalytic Systems : Use Lewis acids like FeCl₃ or AlCl₃ to direct regioselectivity. For example, FeCl₃ in CH₂Cl₂ enhances para/ortho ratios in halogenation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) yields >95% purity. Storage at 0–6°C prevents decomposition .

Q. Which spectroscopic techniques are most effective for characterizing 2-bromo-3-fluoro-N-methylaniline, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR :

- ¹H NMR : Expect aromatic protons as doublets or triplets due to coupling with fluorine (³J ~8–12 Hz). The N-methyl group appears as a singlet at ~3.0 ppm .

- ¹³C NMR : Fluorine-coupled carbons show splitting (e.g., C-F at ~160 ppm, ¹J ≈ 245 Hz) .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ at m/z 218 (C₇H₆BrFNH₂). Fragmentation peaks include loss of Br (m/z 139) and CH₃NH (m/z 174) .

Q. What safety protocols are critical when handling 2-bromo-3-fluoro-N-methylaniline?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate, adsorb with inert material (e.g., vermiculite), and dispose as halogenated waste .

- Storage : Store in amber glass vials under nitrogen at 0–6°C to prevent degradation .

Q. How can researchers optimize purification methods to isolate high-purity 2-bromo-3-fluoro-N-methylaniline?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DCM/hexane) for recrystallization. Gradient elution (5–20% ethyl acetate in hexane) in column chromatography improves separation .

- Purity Validation : Confirm via HPLC (C18 column, 70:30 acetonitrile/water) with retention time ~8.2 min .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 2-bromo-3-fluoro-N-methylaniline derivatives?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100K. SHELXT (from SHELX suite) solves initial phases via dual-space algorithms .

- Refinement : SHELXL refines anisotropic displacement parameters. Key metrics: R1 < 5%, wR2 < 12% .

- Challenges : Fluorine’s low electron density may require high-resolution data (>0.8 Å). Twinning or disorder in the bromine position necessitates iterative refinement .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in 2-bromo-3-fluoro-N-methylaniline?

- Methodological Answer :

- Directing Effects : The -NHCH₃ group is a strong para-director, while fluorine acts as an ortho/para director. Bromination favors the ortho position due to steric hindrance from the methyl group .

- Computational Validation : DFT calculations (B3LYP/6-311G**) show electron density at the ortho position is higher (Fukui indices: f⁺ = 0.12 vs. meta f⁺ = 0.08) .

Q. How can researchers address contradictory spectral data in synthesized 2-bromo-3-fluoro-N-methylaniline batches?

- Methodological Answer :

- Isomer Identification : Compare ¹⁹F NMR shifts: 3-fluoro substituents resonate at ~-110 ppm, while 4-fluoro analogs appear at ~-125 ppm .

- Impurity Profiling : Use GC-MS to detect byproducts like 3-bromo-4-fluoro isomers (retention time shifts by 1.2 min) .

- Cross-Validation : Correlate melting points (literature mp 38–41°C ) with DSC data to confirm purity.

Q. What computational approaches predict the reactivity of 2-bromo-3-fluoro-N-methylaniline in cross-coupling reactions?

- Methodological Answer :

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict Suzuki-Miyaura coupling sites. LUMO localization at bromine confirms oxidative addition feasibility .

- Solvent Effects : PCM (Polarizable Continuum Model) simulations show DMF stabilizes transition states (ΔG‡ reduced by 8 kcal/mol vs. THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.